molecular formula C22H27FN2O B11331538 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide

Cat. No.: B11331538
M. Wt: 354.5 g/mol
InChI Key: HIGMTRUCSBDBLE-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a fluorobenzamide moiety, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 4-methylphenyl group: This step involves the alkylation of the azepane ring with a 4-methylphenyl halide.

    Formation of the fluorobenzamide moiety: This is typically done through the acylation of the intermediate with 2-fluorobenzoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming the corresponding amine.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used in studies involving receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, if the compound inhibits a key enzyme in a metabolic pathway, it can alter the pathway’s overall activity.

Comparison with Similar Compounds

  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-chlorobenzamide
  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-bromobenzamide
  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-iodobenzamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets.
  • Reactivity: The fluorine atom can influence the compound’s reactivity, particularly in substitution reactions, compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C22H27FN2O

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide

InChI

InChI=1S/C22H27FN2O/c1-17-10-12-18(13-11-17)21(25-14-6-2-3-7-15-25)16-24-22(26)19-8-4-5-9-20(19)23/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26)

InChI Key

HIGMTRUCSBDBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCCCCC3

Origin of Product

United States

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